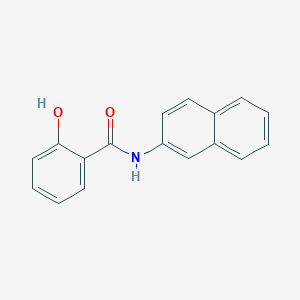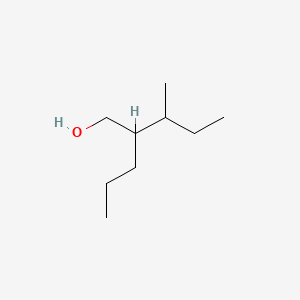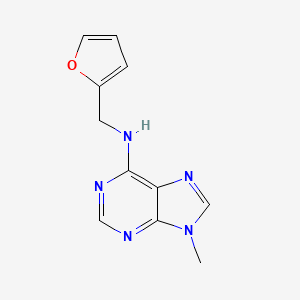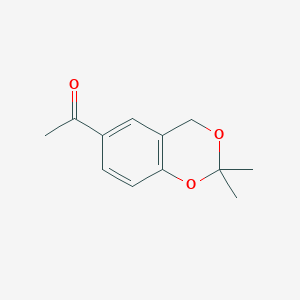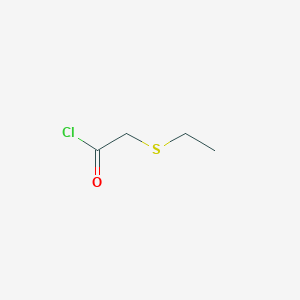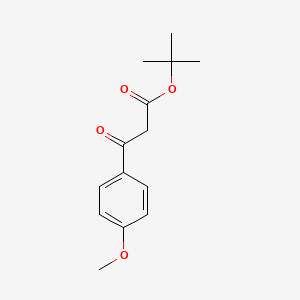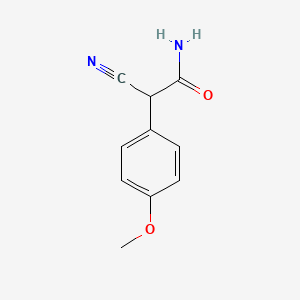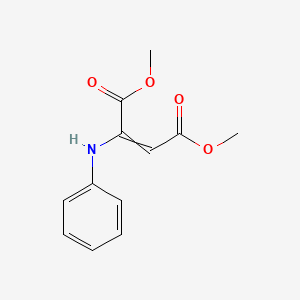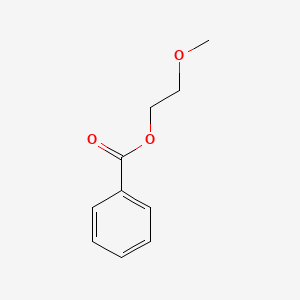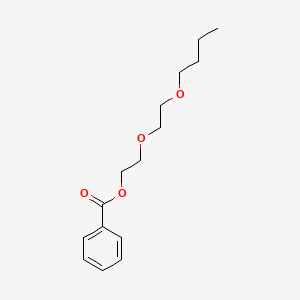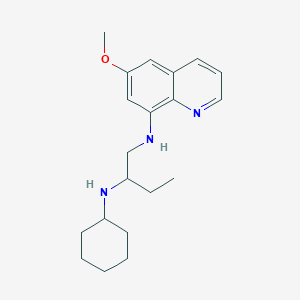
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine is a chemical compound with the molecular formula C18H27N3O. It is known for its unique structure, which combines a cyclohexyl group, a methoxyquinoline moiety, and a butane-1,2-diamine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine typically involves the reaction of 6-methoxyquinoline with cyclohexylamine and butane-1,2-diamine under controlled conditions. One common method includes the use of sodium azide as a reagent, where the reaction mixture is stirred at 25°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amine groups.
Substitution: Substitution reactions can occur at the quinoline ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiplasmodial agent against Plasmodium falciparum.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the development of fluorescent sensors and inhibitors for bacterial enzymes.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase. These interactions inhibit the replication and transcription processes in bacteria, leading to their antimicrobial effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and preventing bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine, known for its use in fluorescent sensors.
3-Fluoro-6-methoxyquinoline: An inhibitor of bacterial DNA gyrase and topoisomerase, similar in function to this compound.
8-Amino-6-methoxyquinoline: Another related compound with antiplasmodial activity.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its cyclohexyl group and butane-1,2-diamine chain provide additional sites for chemical modification, enhancing its versatility in various applications .
Propiedades
Número CAS |
5431-62-9 |
|---|---|
Fórmula molecular |
C20H29N3O |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2-N-cyclohexyl-1-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine |
InChI |
InChI=1S/C20H29N3O/c1-3-16(23-17-9-5-4-6-10-17)14-22-19-13-18(24-2)12-15-8-7-11-21-20(15)19/h7-8,11-13,16-17,22-23H,3-6,9-10,14H2,1-2H3 |
Clave InChI |
BQBNRUUEFJVRMO-UHFFFAOYSA-N |
SMILES |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
SMILES canónico |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




